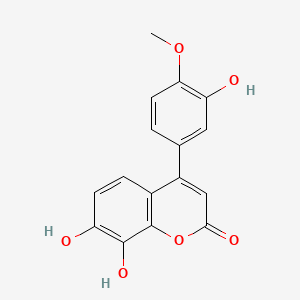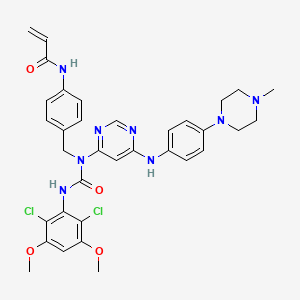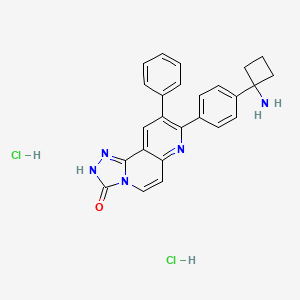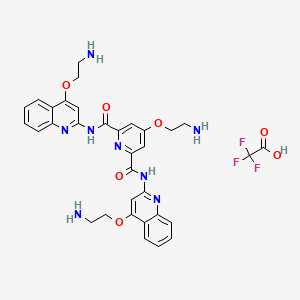
Pyridostatin Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridostatin Trifluoroacetate is a G-quadruplex ligand . It induces conformation changes in telomere-G-quadruplex complexes and stimulates double-stranded DNA breakage . It also alters telomere function and displays antiviral and anticancer activities .
Molecular Structure Analysis
The molecular formula of Pyridostatin Trifluoroacetate is C31H32N8O5 · xC2HF3O2 . It has a molecular weight of 596.64 (free base basis) .Physical And Chemical Properties Analysis
Pyridostatin Trifluoroacetate is a powder that is white to beige in color . It is soluble in water at 15 mg/mL . It should be stored at -20°C .Scientific Research Applications
G-Quadruplex Stabilization
Pyridostatin Trifluoroacetate is known for its ability to stabilize G-quadruplexes (G4), which are four-stranded DNA structures found in regions like telomeres and gene promoters . By stabilizing these structures, it can interfere with the binding of telomere-associated proteins, leading to telomerase dysfunction. This has profound implications for cancer research, as telomerase activity is a hallmark of cancer cells.
Oncogene Targeting
Research has shown that Pyridostatin can target the proto-oncogene Src, which plays a role in cell proliferation and survival . By reducing the abundance of Src protein and its associated motility in breast cancer cells, Pyridostatin offers a potential pathway for therapeutic intervention.
DNA Damage Induction
Pyridostatin induces DNA damage, which can result in cell cycle arrest at specific concentrations (Kd = 490 nM) . This property is particularly useful in cancer research, where inducing DNA damage in cancer cells can lead to apoptosis or senescence, thereby inhibiting tumor growth.
Synthetic Organic Chemistry
While not directly related to Pyridostatin, its structural analog, Phenyliodine bis(trifluoroacetate) (PIFA), has been extensively used in synthetic organic chemistry . PIFA’s applications as a ‘green’ reagent suggest that Pyridostatin could potentially be explored for similar uses due to its related chemical structure.
Cell Cycle Analysis
The ability of Pyridostatin to induce cell cycle arrest makes it a valuable tool for studying the cell cycle’s regulatory mechanisms . Researchers can use it to dissect the checkpoints and transitions between different cell cycle phases.
Molecular Biology Research
Pyridostatin’s interaction with DNA structures makes it a useful tool in molecular biology for studying DNA-protein interactions, DNA replication, and the mechanisms of genetic regulation .
Mechanism of Action
Target of Action
Pyridostatin Trifluoroacetate primarily targets G-quadruplexes (G4), a secondary structure of DNA that usually exists at the end of the chromosome or the telomeres . It also targets a series of proto-oncogenes including c-kit, K-ras, and Bcl-2 . These targets play a crucial role in DNA replication and transcription, and their stabilization can lead to DNA damage and cell-cycle arrest .
Mode of Action
Pyridostatin Trifluoroacetate acts as a G-quadruplex stabilizer . It interacts with its targets and induces conformation changes in telomere-G-quadruplex complexes . This interaction leads to the stabilization of G-quadruplexes, which in turn retards the growth of human cancer cells by inducing replication/transcription-dependent DNA damage .
Biochemical Pathways
The stabilization of G-quadruplexes by Pyridostatin Trifluoroacetate affects several biochemical pathways. It targets the proto-oncogene SRC and telomeric G-quadruplexes, inducing DNA damage and cell-cycle arrest . This results in the retardation of the growth of human cancer cells .
Pharmacokinetics
Its solubility in water is reported to be 15 mg/ml , which could influence its absorption and distribution in the body.
Result of Action
The action of Pyridostatin Trifluoroacetate results in DNA damage and cell-cycle arrest . It has been shown to reduce Src protein abundance and Src-dependent motility in human breast cancer cells . Moreover, it retards the growth of human cancer cells by inducing replication/transcription-dependent DNA damage .
Action Environment
It’s known that the compound is light-sensitive , suggesting that exposure to light could potentially affect its stability and efficacy.
properties
IUPAC Name |
4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N8O5.C2HF3O2/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29;3-2(4,5)1(6)7/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41);(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFYRKZWSPFGQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33F3N8O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


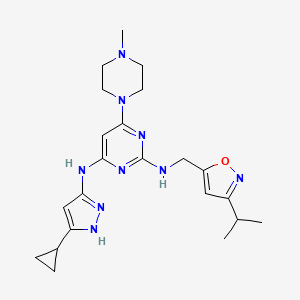
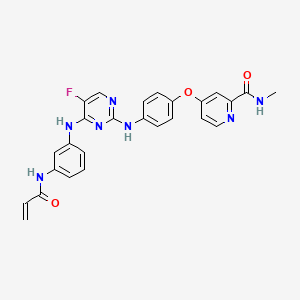
![6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one](/img/structure/B611973.png)
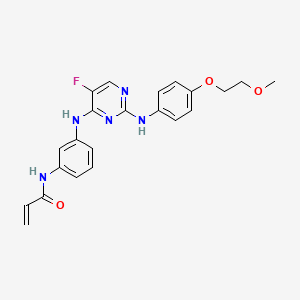
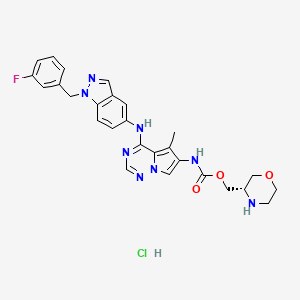

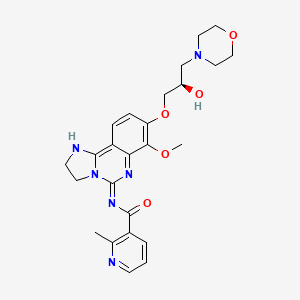
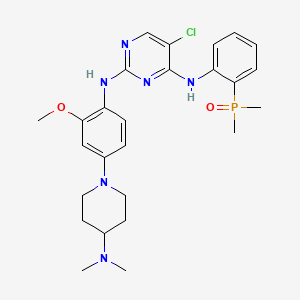
![4-Amino-18,20-Dimethyl-7-Thia-3,5,11,15-Tetraazatricyclo[15.3.1.1(2,6)]docosa-1(20),2,4,6(22),17(21),18-Hexaene-10,16-Dione](/img/structure/B611980.png)
